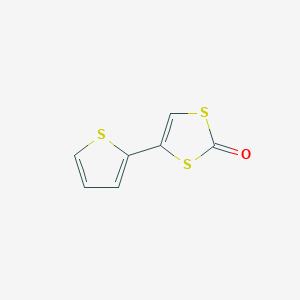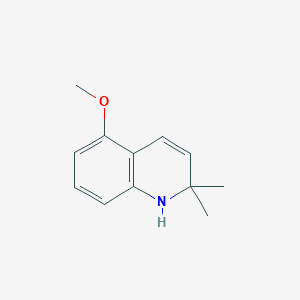
Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a triazine ring substituted with cyano and ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with cyanogen bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and ester groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: It participates in inverse electron demand Diels-Alder reactions, forming highly functionalized heterocycles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, tetrahydrofuran (THF), dioxane
Major Products Formed
Substitution Products: Depending on the substituents introduced.
Cycloaddition Products: Various heterocyclic compounds.
Hydrolysis Products: Carboxylic acids.
Aplicaciones Científicas De Investigación
Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate involves its interaction with nucleophiles and electrophiles. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzymatic activity or disruption of cellular processes. The cyano group is particularly reactive, allowing the compound to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 1,2,3-triazine-4,6-dicarboxylate
- Cyanuric chloride
- 2,4,6-Tricyano-1,3,5-triazine
Uniqueness
Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other triazines, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Propiedades
Número CAS |
74476-39-4 |
|---|---|
Fórmula molecular |
C10H10N4O4 |
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate |
InChI |
InChI=1S/C10H10N4O4/c1-3-17-9(15)7-8(10(16)18-4-2)14-13-6(5-11)12-7/h3-4H2,1-2H3 |
Clave InChI |
AHNUOBYMVGSVOI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=NC(=N1)C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


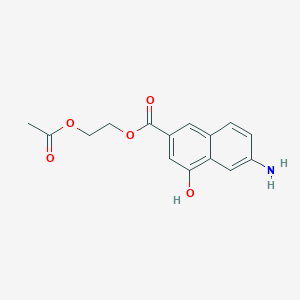
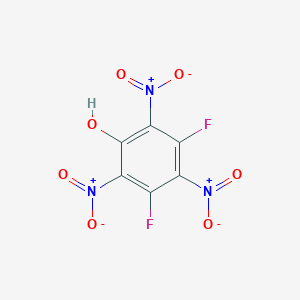


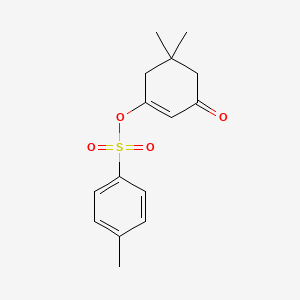
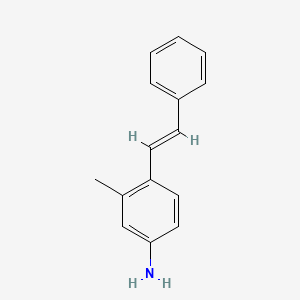
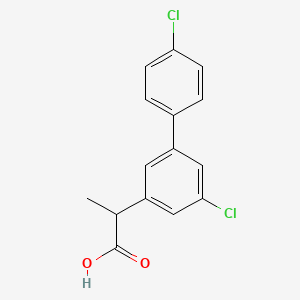


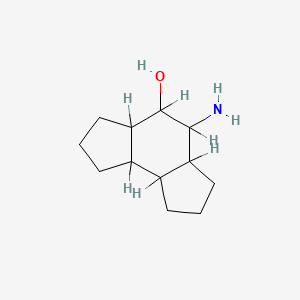
![{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury](/img/structure/B14443564.png)
